Azido-PEG2-Amine tosylate

説明

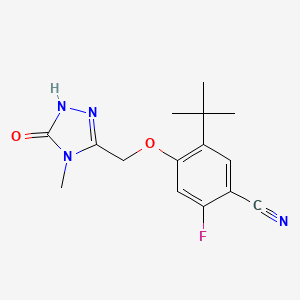

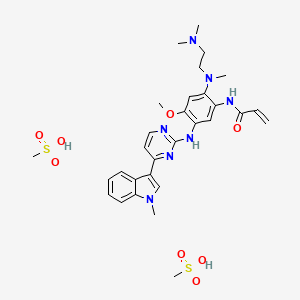

Azido-PEG2-Amine tosylate is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of Azido-PEG2-Amine tosylate involves the use of azides in the preparation of polyoxyethylene derivatives . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis .Molecular Structure Analysis

The molecular formula of Azido-PEG2-Amine tosylate is C13H23N4O5S+ . The compound has a molecular weight of 347.41 g/mol . The InChIKey of the compound is SKVUFKNZQHNSSN-UHFFFAOYSA-N .Chemical Reactions Analysis

The azide group in Azido-PEG2-Amine tosylate can react with various alkynes in click chemistry reactions to yield a stable triazole linkage . This reaction is often essential for the successful implementation of these 1,2,3-triazole forming reactions .Physical And Chemical Properties Analysis

Azido-PEG2-Amine tosylate is a solid at 20°C . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 9 . The topological polar surface area of the compound is 144 Ų .科学的研究の応用

Bifunctional Crosslinker

Azido-PEG2-Amine tosylate is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters . This makes it useful in a variety of applications where crosslinking of different molecules is required.

Click Chemistry

The azide (N3) group in Azido-PEG2-Amine tosylate can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This is a powerful tool in bioconjugation applications, allowing for the creation of complex structures with high precision and efficiency.

Bioconjugation Applications

Azido-PEG2-Amine tosylate allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed . This opens up a new area of orthogonal bioconjugation that has not previously been accessible .

Synthesis of Heterobifunctional Polyethylene Glycols

Azido-PEG2-Amine tosylate is used in the synthesis of heterobifunctional polyethylene glycols with azide functionality suitable for “click” chemistry . This allows for the covalent attachment of PEG to primary amines of biologically active molecules for applications in nanomedicine .

Synthesis of Various Heterocycles

Organic azides like Azido-PEG2-Amine tosylate have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Nanomedicine

In nanomedicine, Azido-PEG2-Amine tosylate is used to modify the surface of biologically active molecules and nanoparticles . This enhances solubility, increases stability, and prolongs the circulation time for hydrophobic drugs, proteins, nucleic acids, liposomes, and other polymer-based delivery systems .

作用機序

Target of Action

Azido-PEG2-Amine Tosylate, also known as Azido-PEG2-Amine.Tos-OH, is a bifunctional crosslinker . It contains an azide group and an amine group . The primary targets of this compound are carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . These targets play a crucial role in various biochemical reactions, particularly in the formation of amide bonds.

Mode of Action

The amino group of Azido-PEG2-Amine Tosylate is reactive with carboxylic acids and activated NHS esters . On the other hand, the azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable covalent bond, which is crucial in various biochemical applications.

Biochemical Pathways

Azido-PEG2-Amine Tosylate affects the pathways involved in the formation of amide bonds and triazole linkages . The downstream effects of these pathways include the creation of stable bioconjugates, which are useful in various research and drug discovery applications .

Pharmacokinetics

These properties make them particularly useful in the development of biologics such as proteins, antibodies, and nucleic acid-based therapeutics .

Result of Action

The molecular and cellular effects of Azido-PEG2-Amine Tosylate’s action primarily involve the formation of stable bioconjugates . These bioconjugates can be used in various applications, including the development of targeted drug delivery systems and the investigation of cell-material interactions .

Action Environment

The action, efficacy, and stability of Azido-PEG2-Amine Tosylate can be influenced by various environmental factors. For instance, the presence of carboxylic acids, activated NHS esters, alkyne, BCN, and DBCO in the environment can affect the compound’s ability to form stable linkages . Additionally, factors such as temperature, pH, and the presence of other reactive species can also influence the compound’s reactivity and stability .

将来の方向性

特性

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethylimino-iminoazanium;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H15N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);8H,1-7H2/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVUFKNZQHNSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N4O5S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG2-Amine tosylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide](/img/structure/B3028455.png)